molecular formula C25H25FN2O B2662773 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole CAS No. 615280-79-0

2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole

Cat. No.: B2662773
CAS No.: 615280-79-0
M. Wt: 388.486
InChI Key: RKRNZQOKDKBGEZ-UHFFFAOYSA-N
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Description

2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole is a complex organic compound characterized by the presence of a benzimidazole core, a fluorobenzyl group, and a tert-butyl phenoxy moiety

Preparation Methods

The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.

    Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the benzimidazole core.

    Attachment of the tert-Butyl Phenoxy Group: This can be done via etherification reactions, where the phenol derivative reacts with a tert-butyl halide under basic conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow chemistry techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole nitrogen or the fluorobenzyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .

Scientific Research Applications

2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzyme active sites or receptor binding pockets, thereby modulating their activity. The presence of the fluorobenzyl group enhances its binding affinity through hydrophobic interactions and potential hydrogen bonding .

Comparison with Similar Compounds

Similar compounds to 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole include:

    2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole: This compound differs by the presence of a chlorine atom instead of a fluorine atom, which can alter its reactivity and binding properties.

    2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-[(4-fluorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O/c1-25(2,3)19-10-14-21(15-11-19)29-17-24-27-22-6-4-5-7-23(22)28(24)16-18-8-12-20(26)13-9-18/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRNZQOKDKBGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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